molecular formula C7H13ClF3NO B2764652 [6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride CAS No. 2126163-16-2

[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride

Cat. No.: B2764652
CAS No.: 2126163-16-2
M. Wt: 219.63
InChI Key: AKWBXKNCOMNUHT-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride typically involves the reaction of a trifluoromethyl-substituted oxane derivative with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, amine derivatives, and substituted oxane compounds .

Mechanism of Action

The mechanism of action of [6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • [6-(Trifluoromethyl)tetrahydro-2H-pyran-2-yl]methanamine hydrochloride
  • [6-(Trifluoromethyl)oxan-2-yl]methanol
  • [6-(Trifluoromethyl)oxan-2-yl]acetic acid

Uniqueness

What sets [6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride apart from similar compounds is its unique trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it a valuable building block in various chemical syntheses and applications .

Properties

IUPAC Name

[6-(trifluoromethyl)oxan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWBXKNCOMNUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-16-2
Record name 1-[6-(trifluoromethyl)oxan-2-yl]methanamine hydrochloride
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